molecular formula C8H4Br2O4 B1605132 4,6-Dibromoisophthalic acid CAS No. 24063-27-2

4,6-Dibromoisophthalic acid

Cat. No.: B1605132
CAS No.: 24063-27-2
M. Wt: 323.92 g/mol
InChI Key: UDCSURCKPULYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromoisophthalic acid is an organic compound with the molecular formula C8H4Br2O4. It is a derivative of isophthalic acid, where two bromine atoms are substituted at the 4 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis and material science.

Mechanism of Action

Mode of Action

It’s known that the compound forms a two-dimensional network via o-h⋯o hydrogen bonds in its crystal structure . This could potentially influence its interaction with targets, but further studies are required to confirm this.

Biochemical Pathways

The specific biochemical pathways affected by 4,6-Dibromoisophthalic acid are currently unknown . More research is needed to elucidate the compound’s role in biochemical processes.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. It’s worth noting that the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dibromoisophthalic acid can be synthesized through various methods. One common approach involves the bromination of isophthalic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromoisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dibromoisophthalic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Isophthalic acid: The parent compound without bromine substitutions.

    4-Bromoisophthalic acid: A mono-brominated derivative.

    5-Bromoisophthalic acid: Another mono-brominated derivative.

Uniqueness

4,6-Dibromoisophthalic acid is unique due to the presence of two bromine atoms at specific positions on the benzene ring. This substitution pattern imparts distinct chemical properties, making it more reactive and suitable for specific applications compared to its mono-brominated counterparts .

Properties

IUPAC Name

4,6-dibromobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCSURCKPULYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349162
Record name 4,6-dibromoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24063-27-2
Record name 4,6-dibromoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dibromoisophthalic acid
Reactant of Route 2
Reactant of Route 2
4,6-Dibromoisophthalic acid
Reactant of Route 3
4,6-Dibromoisophthalic acid
Reactant of Route 4
Reactant of Route 4
4,6-Dibromoisophthalic acid
Reactant of Route 5
Reactant of Route 5
4,6-Dibromoisophthalic acid
Reactant of Route 6
4,6-Dibromoisophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.